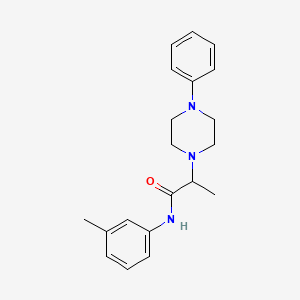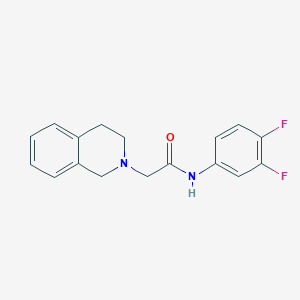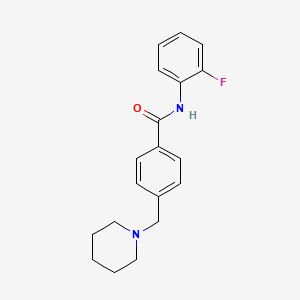![molecular formula C17H26N6O2 B4434170 1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
Synthesis Analysis
The synthesis of related triazine and purine derivatives often involves 1,3-dipolar cycloadditions, starting from various precursors such as ethynyl derivatives undergoing cycloaddition with substituted alkyl azides or through direct glycosylation processes involving protected sugars or aminoacetaldehyde dimethyl acetal for nucleoside analogs. These methods demonstrate the complexity and versatility in synthesizing nitrogen-rich heterocycles, indicative of the potential pathways for synthesizing the compound (Šimo et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of triazine and purine derivatives reveals a wide variety of functional groups that can be introduced at different positions of the heterocyclic core. Crystal structure determination and NMR spectroscopy are critical tools for elucidating these structures, highlighting the planarity or three-dimensional conformation of the molecules, as well as detailing the nature of substituents affecting the overall molecular geometry. This analytical approach is crucial for understanding the molecular basis of the chemical behavior and reactivity of such compounds (Qing-min et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving triazine and purine derivatives can range from cycloadditions, nucleophilic substitutions, to redox reactions, depending on the functional groups present and the reaction conditions applied. These reactions allow for further functionalization of the core structure or modification of existing substituents, which can significantly alter the chemical properties of the compound, such as its reactivity towards different classes of reagents or its stability under various conditions (Barany et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,9-trimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-7-8-21-15(24)13-14(20(6)17(21)25)18-16-22(9-10(2)3)19-11(4)12(5)23(13)16/h10,12H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWNFNBYYKRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(C)C)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4434088.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4434091.png)

![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylacetamide](/img/structure/B4434118.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434119.png)
![2-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434120.png)

![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)

![1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)